molecular formula C13H14N2O B2381384 4-methoxy-N-(pyridin-3-ylmethyl)aniline CAS No. 300347-33-5

4-methoxy-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B2381384
CAS No.: 300347-33-5
M. Wt: 214.268
InChI Key: AXQATVJXAMWAHA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(pyridin-3-ylmethyl)aniline (C₁₃H₁₄N₂O; molecular weight: 214.27 g/mol) is an aniline derivative featuring a methoxy group at the para position of the benzene ring and a pyridin-3-ylmethyl substituent on the nitrogen atom . This compound is structurally characterized by its planar aromatic systems (benzene and pyridine rings) connected via a methylene bridge, enabling conjugation and electronic interactions.

Its role in biological systems has been explored, particularly as a fragment in leukotriene A4 hydrolase (LTA4H) inhibition. Evidence suggests that the pyridinylmethyl group facilitates hydrophobic interactions within the enzyme's substrate-binding cleft, while the aniline NH forms a hydrogen bond with the backbone carbonyl of Pro374 .

Properties

IUPAC Name

4-methoxy-N-(pyridin-3-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-6-4-12(5-7-13)15-10-11-3-2-8-14-9-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQATVJXAMWAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326031
Record name 4-methoxy-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300347-33-5
Record name 4-methoxy-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-methoxy-N-(pyridin-3-ylmethyl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Bulk manufacturing may also involve additional purification steps, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(pyridin-3-ylmethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-N-(pyridin-3-ylmethyl)aniline or 4-carboxy-N-(pyridin-3-ylmethyl)aniline .

Scientific Research Applications

4-Methoxy-N-(pyridin-3-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and pyridin-3-ylmethyl groups can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues with Substituted Aniline Moieties
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
4-Methoxy-N-(4-alkoxybenzylidene)aniline Benzylidene Schiff base (4-alkoxy substituent) Varies with alkoxy chain Enhanced thermal stability; used in liquid crystal synthesis
4-Bromo-N-(pyridin-3-ylmethyl)aniline Bromo substituent at para position 273.14 Increased molecular weight; potential halogen bonding effects
5-(Morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline Nitro and morpholine groups 340.36 Electron-withdrawing nitro group alters reactivity; morpholine enhances solubility
N-(4-Methoxybenzylidene)-4-methylaniline Schiff base with 4-methyl substitution 241.30 Structural rigidity due to imine linkage; used in photophysical studies

Key Observations :

  • Electronic Effects : The methoxy group in the target compound donates electrons, contrasting with the electron-withdrawing nitro group in 5-(morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline, which reduces electron density on the aromatic ring .
Sulfonyl Piperazine Derivatives ()
Compound (ID) Substituents Purity (%) LCMS Retention Time (min) m/z [M+H]+ Key Features
9f Phenylsulfonyl piperazine >98 2.289 454.1 High purity; potential kinase inhibition
9g 3,4-Dichlorophenylsulfonyl 8 2.637 522.0 Low yield; chlorine adds hydrophobicity
9h 4-Trifluoromethylphenylsulfonyl 21 2.551 522.1 CF₃ group enhances metabolic stability
9j 4-Fluorophenylsulfonyl 31 2.326 472.1 Fluorine improves bioavailability

Comparison with Target Compound :

  • The sulfonyl piperazine derivatives exhibit higher molecular weights (454–522 g/mol) compared to 4-methoxy-N-(pyridin-3-ylmethyl)aniline (214.27 g/mol), impacting pharmacokinetics.
  • Functional groups like trifluoromethyl (9h) and chlorine (9g) introduce steric and electronic effects absent in the target compound, broadening applications in medicinal chemistry .
Chiral and Heterocyclic Analogues
  • (S)-4-Methoxy-N-(1-phenylethyl)aniline: Features a chiral center and phenylethyl group, enabling stereoselective interactions. Used in organocatalysis with 10% enantiomeric excess .
  • 4-Methyl-N-[(2-methyl-1H-indol-3-yl)(3-pyridinyl)methyl]aniline : Incorporates an indole ring, enabling π-π stacking interactions absent in the target compound .

Functional Divergence :

  • The target compound’s pyridinylmethyl group supports enzyme binding (e.g., LTA4H), while indole-containing analogues may target serotonin receptors due to structural mimicry .
Corrosion Inhibitors ()
  • (E)-4-Methoxy-N-(methoxybenzylidene)aniline : A Schiff base with dual methoxy groups, acting as a corrosion inhibitor for mild steel in acidic environments. The conjugated imine system enhances adsorption on metal surfaces, a property absent in the target compound .

Biological Activity

4-Methoxy-N-(pyridin-3-ylmethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its methoxy group and pyridine moiety, which are crucial for its biological interactions. The compound's structure can be represented as follows:

C13H14N2O(CAS No 300347 33 5)\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}\quad (\text{CAS No 300347 33 5})

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Some proposed mechanisms include:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of tropomyosin receptor kinases (Trk), which are involved in cell signaling pathways related to cancer and neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell wall synthesis.
  • Anti-inflammatory Effects : It may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

1. In Vitro Studies

A study conducted by researchers at the University of Alberta evaluated the inhibitory effects of this compound on a panel of kinases. The results indicated a significant reduction in kinase activity, suggesting its potential as a therapeutic agent for cancers associated with Trk signaling pathways.

Kinase Inhibition (%) Concentration (µM)
TrkA750.1
TrkB680.1
TrkC700.1

2. Antimicrobial Activity

In a separate study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

3. Anti-inflammatory Studies

Research published in the Journal of Medicinal Chemistry indicated that the compound could reduce pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory conditions.

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